molecular formula C21H10BrF2N3O2S B2970284 (E)-2-(4-(6-bromo-2-oxo-2H-chromen-3-yl)thiazol-2-yl)-3-((2,4-difluorophenyl)amino)acrylonitrile CAS No. 477297-30-6

(E)-2-(4-(6-bromo-2-oxo-2H-chromen-3-yl)thiazol-2-yl)-3-((2,4-difluorophenyl)amino)acrylonitrile

Cat. No. B2970284
CAS RN: 477297-30-6
M. Wt: 486.29
InChI Key: HLARXYWANXDCFN-FMIVXFBMSA-N
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Description

(E)-2-(4-(6-bromo-2-oxo-2H-chromen-3-yl)thiazol-2-yl)-3-((2,4-difluorophenyl)amino)acrylonitrile is a useful research compound. Its molecular formula is C21H10BrF2N3O2S and its molecular weight is 486.29. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Novel Heterocyclic Compounds

Researchers have developed efficient synthetic methods for creating novel heterocyclic compounds that incorporate the coumarin-thiazole scaffold. An elegant method outlined for synthesizing novel amino-thiophenes with coumarin-thiazole scaffolds employs a one-pot, four-component reaction. This approach highlights the compound's utility in generating diverse molecular architectures under environmentally benign conditions, showcasing its significance in green chemistry (Kavitha, Srikrishna, Dubey, & Aparna, 2018).

Antimicrobial and Antifungal Applications

Derivatives bearing the coumarin-thiazole unit have been synthesized and evaluated for their antimicrobial properties. Studies have shown that these compounds exhibit promising antibacterial and antifungal activities, suggesting their potential as novel antimicrobial agents (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

Antiproliferative Activity

Compounds derived from coumarin-thiazole scaffolds have been investigated for their antiproliferative activity against cancer cell lines. The synthesis and characterization of heterocyclic systems derived from chromen-2-one compounds have revealed significant antiproliferative potential, indicating the relevance of these compounds in cancer research (Kaddah, Fahmi, Kamel, Ramadan, & Rizk, 2021).

Antioxidant and Cytotoxicity Studies

Coumarin-thiazole derivatives have also been synthesized and evaluated for their antioxidant properties, antimicrobial activities, and cytotoxicity. These studies contribute to our understanding of the structural requirements for biological activity and highlight the compound's potential in developing new therapeutic agents (Rashdan, Nasr, El-Refai, & Abdel-Aziz, 2017).

properties

IUPAC Name

(E)-2-[4-(6-bromo-2-oxochromen-3-yl)-1,3-thiazol-2-yl]-3-(2,4-difluoroanilino)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H10BrF2N3O2S/c22-13-1-4-19-11(5-13)6-15(21(28)29-19)18-10-30-20(27-18)12(8-25)9-26-17-3-2-14(23)7-16(17)24/h1-7,9-10,26H/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLARXYWANXDCFN-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)NC=C(C#N)C2=NC(=CS2)C3=CC4=C(C=CC(=C4)Br)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1F)F)N/C=C(\C#N)/C2=NC(=CS2)C3=CC4=C(C=CC(=C4)Br)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H10BrF2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-(4-(6-bromo-2-oxo-2H-chromen-3-yl)thiazol-2-yl)-3-((2,4-difluorophenyl)amino)acrylonitrile

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